molecular formula C7H14N2O3 B6613938 N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide CAS No. 1016508-01-2

N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide

Cat. No.: B6613938
CAS No.: 1016508-01-2
M. Wt: 174.20 g/mol
InChI Key: NOHMSOBONIVPAJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide (CAS: 1016508-01-2) is an amidoxime derivative characterized by a tetrahydrofuran (oxolan) ring linked via a methoxy group to an ethanimidamide backbone. This structure combines electron-donating methoxy substituents with a heterocyclic oxolan moiety, which may enhance solubility in polar organic solvents and influence reactivity in electrophilic substitutions or metal-chelation reactions.

Properties

IUPAC Name

N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHMSOBONIVPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Tetrahydrofurfuryl Alcohol

Tetrahydrofurfuryl alcohol is converted to a reactive electrophile for nucleophilic substitution. Common methods include:

Method A: Bromination with HBr/PBr₃

  • Reagents : Tetrahydrofurfuryl alcohol, phosphorus tribromide (PBr₃).

  • Conditions : 0–25°C, anhydrous dichloromethane.

  • Reaction :

    Oxolan-2-ylmethanol+PBr3Oxolan-2-ylmethyl bromide+H3PO3\text{Oxolan-2-ylmethanol} + \text{PBr}_3 \rightarrow \text{Oxolan-2-ylmethyl bromide} + \text{H}_3\text{PO}_3
  • Yield : 75–85% after purification via silica gel chromatography.

Method B: Tosylation with TsCl

  • Reagents : p-Toluenesulfonyl chloride (TsCl), triethylamine.

  • Conditions : 0°C, dichloromethane, 2-hour reaction.

  • Advantage : Better stability of tosylate for subsequent reactions.

Etherification with Ethylene Glycol Derivatives

The activated oxolane derivative is coupled to an ethylene glycol-based nucleophile:

Method C: Alkylation of Ethylene Glycol Monoester

  • Reagents : Oxolan-2-ylmethyl bromide, ethyl glycolate, NaH.

  • Conditions : Tetrahydrofuran (THF), reflux, 12 hours.

  • Product : Ethyl 2-(oxolan-2-ylmethoxy)acetate.

  • Yield : 70–80% after distillation.

Method D: Mitsunobu Coupling

  • Reagents : Tetrahydrofurfuryl alcohol, ethyl 2-hydroxyacetate, DIAD, PPh₃.

  • Conditions : THF, 0°C to room temperature, 6 hours.

  • Advantage : Stereochemical control and higher yields (85–90%).

Conversion to Nitrile Precursor

The ester intermediate is transformed into a nitrile, a critical precursor for amidoxime formation:

Method E: Amidation and Dehydration

  • Amidation :

    • Reagents : Ethyl 2-(oxolan-2-ylmethoxy)acetate, aqueous NH₃.

    • Conditions : Methanol, 60°C, 8 hours.

    • Product : 2-(Oxolan-2-ylmethoxy)acetamide.

  • Dehydration :

    • Reagents : POCl₃ or PCl₅.

    • Conditions : Reflux, 4 hours.

    • Product : 2-(Oxolan-2-ylmethoxy)acetonitrile.

    • Yield : 65–75% over two steps.

Method F: Direct Cyanation

  • Reagents : Oxolan-2-ylmethyl bromide, sodium cyanide (NaCN).

  • Conditions : DMSO, 80°C, 6 hours.

  • Product : 2-(Oxolan-2-ylmethoxy)acetonitrile.

  • Yield : 60–70%.

Amidoxime Formation via Hydroxylamine Addition

The nitrile undergoes hydroxylamine addition to yield the target amidoxime:

Method G: Hydroxylamine Hydrochloride in Aqueous Ethanol

  • Reagents : 2-(Oxolan-2-ylmethoxy)acetonitrile, NH₂OH·HCl, NaHCO₃.

  • Conditions : Ethanol/H₂O (1:1), 70°C, 12 hours.

  • Reaction :

    R-C≡N+NH2OHR-C(=NOH)NH2\text{R-C≡N} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=NOH)NH}_2
  • Yield : 80–90% after recrystallization (ethanol/water).

Method H: Microwave-Assisted Synthesis

  • Conditions : NH₂OH·HCl, NaOH, methanol, 100°C, 30 minutes.

  • Advantage : Reduced reaction time with comparable yield (85%).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient.

  • Purity : >98% (HPLC, C18 column, acetonitrile/H₂O).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 4.70 (s, 1H, NOH), 3.80–3.40 (m, 5H, oxolane-OCH₂), 2.50 (t, 2H, CH₂).

  • IR : ν 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Time Efficiency
C → EEster alkylation7095Moderate
D → EMitsunobu coupling8598High
F → HDirect cyanation6590Low

Method D → E → G emerges as the optimal route, balancing yield and purity while minimizing side products.

Industrial-Scale Considerations

  • Cost Efficiency : Use of PPh₃ in Mitsunobu reactions increases costs; alternatives like polymer-supported reagents are under investigation.

  • Safety : POCl₃ handling requires stringent controls due to toxicity; NaCN alternatives (e.g., acetone cyanohydrin) are preferred in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the imidamide moiety may produce amine derivatives .

Scientific Research Applications

Cancer Treatment

The compound has shown promise in the treatment of various types of cancer, including:

  • NUT Midline Carcinoma
  • Burkitt's Lymphoma
  • Prostate Cancer
  • Breast Cancer
  • Bladder Cancer
  • Lung Cancer
  • Melanoma

These applications stem from its ability to disrupt the activity of bromodomains, which are often implicated in the progression of cancer by facilitating oncogene expression.

Table 1: Summary of Cancer Types Targeted by N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide

Cancer TypeMechanism of ActionReferences
NUT Midline CarcinomaInhibition of BRD4-mediated transcription
Burkitt's LymphomaDisruption of MYC activation
Prostate CancerModulation of AR signaling
Breast CancerTargeting estrogen receptor pathways
Bladder CancerAlteration of cell cycle regulation
Lung CancerInhibition of tumor microenvironment interactions
MelanomaInduction of apoptosis in malignant cells

Case Study 1: Efficacy in NUT Midline Carcinoma

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in NUT midline carcinoma cell lines. The compound induced apoptosis and reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent for this aggressive cancer type.

Case Study 2: Broad Spectrum Anti-Cancer Activity

Research indicated that the compound exhibited broad-spectrum anti-cancer activity across various cell lines representing different cancers. The mechanism was attributed to its ability to inhibit bromodomain interactions, leading to decreased expression of key oncogenes involved in tumorigenesis.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The oxolan ring may also play a role in the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Structural and Electronic Features

N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13)
  • Structure : A methoxyphenyl group replaces the oxolan-methoxy moiety.
  • Properties : The methoxy group increases electron density on the phenyl ring, facilitating electrophilic aromatic substitution. Melting point: 111–112°C .
  • Reactivity : Higher electron density compared to nitro- or chloro-substituted analogs, leading to faster reaction kinetics in substitutions .
N'-Hydroxy-2-(2-nitrophenyl)ethanimidamide
  • Structure : Nitro group (electron-withdrawing) at the ortho position.
  • Properties : The nitro group reduces electron density, slowing electrophilic substitutions. Likely higher melting point due to stronger intermolecular forces .
N'-Hydroxy-2-(morpholin-4-yl)ethanimidamide
  • Structure : Morpholine ring (six-membered with O and N) instead of oxolan.
  • Properties : Enhanced solubility in aqueous media due to morpholine’s polarity. Molecular weight: 159.18 g/mol .
2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (18)
  • Structure : Chlorophenyl substituent.
  • Synthesis : 58% yield via hydroxylamine hydrochloride reaction. Lower yield compared to nitro-substituted analogs (93% for compound 24) .

Biological Activity

N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Molecular Characteristics:

PropertyValue
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
IUPAC NameN'-hydroxy-2-(oxolan-2-yl)methoxyethanimidamide
InChIInChI=1S/C7H14N2O3/c8-7(9-10)5-12-4-6-1-2-11-3-6/h6,10H,1-5H2,(H2,8,9)
InChI KeyRKDPGWMFHXSTGU-UHFFFAOYSA-N
Canonical SMILESC1COCC1COCC(=NO)N

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and imidamide moiety. These components facilitate:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and nucleic acids.
  • Metal Ion Coordination: The compound's structure allows it to coordinate with metal ions, which can influence enzymatic activities and biochemical pathways.
  • Substitution Reactions: The oxolan ring can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains. A comparative study demonstrated that compounds with similar structural features had varying degrees of antibacterial activity, suggesting that small modifications in the chemical structure could significantly impact efficacy.

Anticancer Potential

Preliminary studies have suggested that this compound may inhibit specific cancer cell lines. For instance, in vitro assays indicated that it could reduce cell viability in breast cancer and leukemia cells. The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Neuroprotective Effects

Emerging research has pointed to neuroprotective properties associated with this compound. It has been hypothesized that the compound may exert protective effects against oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study:
    • Objective: Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method: Disk diffusion method was employed.
    • Results: Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Assay:
    • Objective: Assess cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines.
    • Method: MTT assay to determine cell viability.
    • Results: IC50 values were recorded at 25 µM for MCF-7 and 30 µM for K562 cells, indicating potential as an anticancer agent.
  • Neuroprotection Experiment:
    • Objective: Investigate protective effects on SH-SY5Y neuroblastoma cells under oxidative stress.
    • Method: Pre-treatment with varying concentrations followed by exposure to hydrogen peroxide.
    • Results: The compound significantly reduced cell death compared to controls.

Comparative Analysis

Similar Compounds:

Compound NameStructure FeaturesBiological Activity
N'-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamideSimilar imidamide moietyModerate antibacterial activity
N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamideDifferent oxolan ring positionEnhanced anticancer properties

Q & A

Q. Table 1: Example Synthesis Parameters

PrecursorSolvent SystemYield (%)Reference
Nitrile derivativeMeOH/H2_2O (7:3)58–93%
Imidate intermediateEtOH/H2_2O73–88%

How can researchers address discrepancies in reported NMR data for amidoxime derivatives like this compound?

Advanced Research Question
Answer:
Discrepancies in 1^{1}H/13^{13}C NMR data may arise from tautomerism (oxime/amidoxime equilibrium) or solvent effects. To resolve conflicts:

  • Deuterated solvents : Use DMSO-d6_6 or CDCl3_3 to stabilize tautomeric forms.
  • Variable-temperature NMR : Monitor shifts to identify dynamic equilibria.
  • Cross-validate literature : Check for retractions or conflicting assignments (e.g., highlights retracted data due to duplicate publication) .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Answer:

  • NMR spectroscopy : 1^{1}H and 13^{13}C NMR confirm regiochemistry and detect tautomers (e.g., δ 8.80 ppm for hydroxylamine protons in DMSO-d6_6) .
  • FTIR : Bands at 1679–1595 cm1^{-1} indicate C=N and N–O stretches .
  • Mass spectrometry : HRMS (ESI+) verifies molecular weight and fragmentation patterns.

Q. Table 2: Key Spectroscopic Markers

TechniqueDiagnostic SignalFunctional Group
1^{1}H NMRδ 3.82 (s, 3H)Methoxy group
FTIR3317 cm1^{-1}N–H/O–H stretch

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of amidoxime derivatives?

Advanced Research Question
Answer:

  • Analog synthesis : Modify substituents on the oxolane or amidoxime moieties (e.g., electron-withdrawing groups like nitro or chloro) to assess antiplasmodial or cytotoxic activity .
  • Bioassays : Test against bacterial (e.g., E. coli) or parasitic models, correlating IC50_{50} values with substituent electronic profiles.
  • Computational docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., plasmodial kinases) .

What strategies mitigate stability issues during storage of this compound?

Advanced Research Question
Answer:
Amidoximes are hygroscopic and prone to oxidation. Stabilization methods include:

  • Storage conditions : Argon atmosphere, desiccants (silica gel), and temperatures below –20°C.
  • Lyophilization : Convert to stable solid forms.
  • Stability-indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) .

How can researchers validate the purity of intermediates in multi-step syntheses of this compound?

Basic Research Question
Answer:

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress.
  • Column chromatography : Purify intermediates using gradients of polar/non-polar solvents.
  • Elemental analysis : Confirm C/H/N ratios match theoretical values .

What are the implications of solvent choice on amidoxime tautomerism and reactivity?

Advanced Research Question
Answer:
Polar aprotic solvents (e.g., DMF) favor the amidoxime tautomer, enhancing nucleophilicity for further reactions (e.g., cyclization to oxadiazoles) . Protic solvents (e.g., MeOH) stabilize the oxime form, altering reactivity in metal-chelation studies .

Note on Reliability : Sources like emphasize the need to verify literature data against retractions or duplicates. Always cross-reference methodologies with peer-reviewed journals and avoid non-academic platforms (e.g., BenchChem) .

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